molecular formula C19H16N2O3S2 B2711584 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895484-19-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No. B2711584
CAS RN: 895484-19-2
M. Wt: 384.47
InChI Key: WZYKJCWCSZHKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting fragments: a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 1,3-thiazol-2-yl group, and a phenylsulfanyl group. Compounds containing these fragments are often biologically active and can exhibit a variety of properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate 1,3-thiazol-2-yl and phenylsulfanyl groups with a 2,3-dihydro-1,4-benzodioxin-6-yl group. The exact methods would depend on the specific substituents present on these groups .


Molecular Structure Analysis

The 2,3-dihydro-1,4-benzodioxin-6-yl group is a type of benzodioxane, a bicyclic compound consisting of a benzene ring fused to a 1,4-dioxane ring . The 1,3-thiazol-2-yl group contains a five-membered ring with both sulfur and nitrogen atoms, while the phenylsulfanyl group consists of a phenyl ring attached to a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich sulfur and nitrogen atoms, as well as the potential for aromatic electrophilic substitution on the phenyl ring .

Scientific Research Applications

Antimicrobial Activity

Research into derivatives similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide shows promising antimicrobial properties. A study by Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives, demonstrating significant antimicrobial activity against a variety of bacterial strains. Their computational calculations supported the experimental findings, indicating a strong correlation between structure and antimicrobial efficacy (Fahim & Ismael, 2019). Another study highlighted the synthesis of thiazole and thiophene derivatives, showing promising activity against Gram-negative and Gram-positive bacteria, indicating the potential of these compounds as antibacterial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Activity

The exploration of benzothiazole derivatives for their anticancer potential has led to significant findings. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Activity

The enzyme inhibitory activity of compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide has been a focus of various studies. Abbasi et al. (2023) synthesized a series of derivatives and evaluated their anti-diabetic potential, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests potential applications in managing type-2 diabetes (Abbasi et al., 2023).

Additional Biological Activities

Further investigations into the biological activities of these compounds reveal a broad spectrum of potential applications. For example, the synthesis and evaluation of N-substituted benzimidazoles have shown promising results as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the significance of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some compounds containing these fragments are mildly cytotoxic and could be used as safe antibacterial agents .

Future Directions

Future research could involve the synthesis and testing of similar compounds with different substituents, to optimize their biological activity and safety profile .

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(12-25-14-4-2-1-3-5-14)21-19-20-15(11-26-19)13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYKJCWCSZHKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.